Valeric acid

C5H10O2

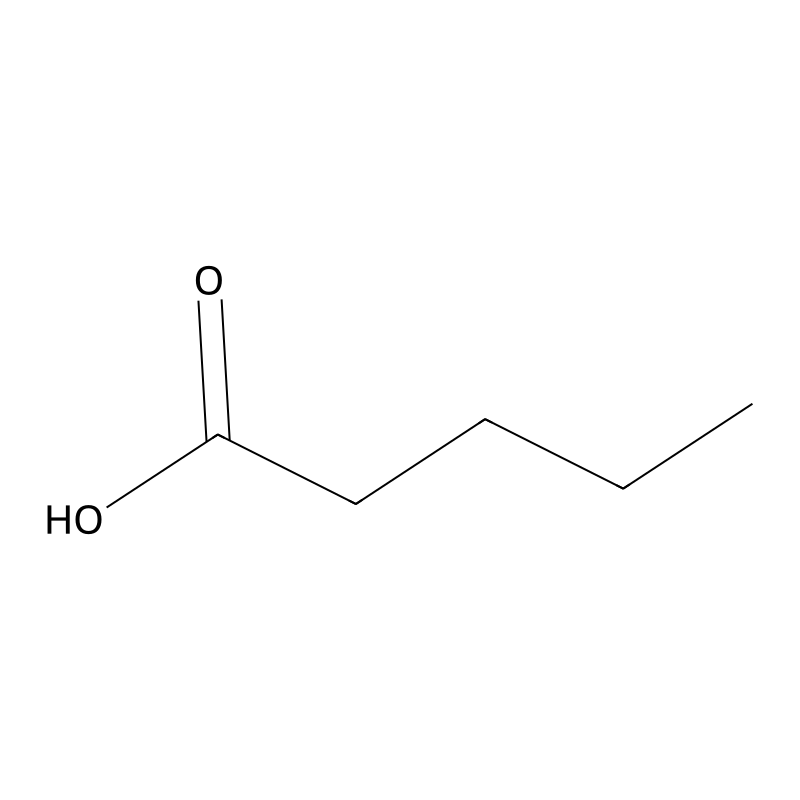

CH3(CH2)3COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H10O2

CH3(CH2)3COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol, ether

Soluble in oxygenated solvents.

Slightly soluble in carbon tetrachloride

In water, 2.4X10+4 mg/L at 25 °C

24.0 mg/mL

Solubility in water, g/100ml: 2.4

miscible with alcohol, ether, 1 ml in 40 ml wate

Synonyms

Canonical SMILES

Cytotoxic effects

Research suggests that VA exhibits cytotoxic effects, meaning it has the potential to kill cancer cells. Studies have shown its ability to inhibit the proliferation, colony formation, migration, and invasion of various cancer cell lines, including those of liver, breast, and colon cancers [].

Histone Deacetylase (HDAC) Inhibition

VA structurally resembles known HDAC inhibitors like valproic acid and suberoylanilide hydroxamic acid, which are used in treating seizure disorders and T-cell lymphoma, respectively []. This similarity has raised interest in VA's potential as an HDAC inhibitor for cancer therapy. HDACs are enzymes involved in regulating gene expression, and their inhibition can lead to the suppression of tumor cell growth and survival [].

Enhancing immune response

Some studies suggest that VA might also enhance the immune response against cancer. Research has shown that VA can activate specific immune cells and promote their anti-tumor activity [].

These findings warrant further investigation to explore the full potential of VA in cancer treatment. Studies are ongoing to determine its efficacy and safety in pre-clinical models and potentially pave the way for future clinical trials.

Other Potential Applications of Valeric Acid in Scientific Research

Beyond its potential in cancer research, valeric acid has been investigated for its potential applications in other areas, including:

Valeric acid, also known as pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula or . It is characterized by its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis, which is the source of its name. Valeric acid is a minor component of several food items and has applications in various industries due to its derivatives, primarily esters, which possess more pleasant aromas. The compound's salts and esters are referred to as valerates or pentanoates .

Valeric acid is a flammable liquid with an irritating odor []. It can cause skin and eye irritation upon contact and respiratory problems if inhaled []. Always handle valeric acid with appropriate personal protective equipment (PPE) in a well-ventilated area following standard laboratory safety protocols [].

- Formation of Derivatives: It can form amides, esters, anhydrides, and halides. For instance, valeryl chloride is a common intermediate for synthesizing other derivatives .

- Neutralization: As a weak acid, it reacts with bases to produce salts and water.

- Reactivity with Metals: Valeric acid can react with active metals to release hydrogen gas and form metal salts .

In biological systems, valeric acid serves multiple roles:

- Gut Microbiome: It is produced as a minor metabolite by gut microbiota and can influence gut health. Restoration of valeric acid levels has been linked to controlling Clostridioides difficile infections following fecal microbiota transplants .

- Plant Metabolite: Valeric acid plays a role in plant metabolism and can be involved in various physiological processes .

Valeric acid can be synthesized through several methods:

- Oxo Process: Industrially, it is produced from 1-butene and synthesis gas (syngas), which undergoes oxidation to yield valeraldehyde, subsequently oxidized to valeric acid .

- Biomass Conversion: An alternative method involves converting biomass-derived sugars into levulinic acid, which can then be transformed into valeric acid. This approach is gaining attention for biofuel production .

Valeric acid has diverse applications across various sectors:

- Food Industry: It is used as a flavoring agent due to its derivatives like ethyl valerate and pentyl valerate, which impart fruity flavors .

- Perfumes and Cosmetics: Volatile esters of valeric acid are utilized for their pleasant fragrances in perfumes and cosmetics .

- Pharmaceuticals: Salts and esters of valeric acid are incorporated into steroid-based medications such as betamethasone valerate and hydrocortisone valerate .

Research on valeric acid interactions includes:

- Metabolic Pathways: Studies have shown that valeric acid undergoes phase I and II metabolic reactions in the liver, leading to the formation of hydroxy derivatives, which may affect its biological activity and toxicity .

- Gut Health: Its role in modulating gut microbiota composition suggests potential therapeutic applications for gastrointestinal disorders .

Valeric acid shares structural similarities with several other carboxylic acids. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Isovaleric Acid | Isomer of valeric acid; has a branched structure. | |

| Butyric Acid | Shorter chain; known for its role in gut health. | |

| Caproic Acid | Longer chain; found in goat milk; has distinct odor. | |

| Hexanoic Acid | Similar applications but with different sensory properties. | |

| Valproic Acid | Used as an anticonvulsant; longer carbon chain alters its pharmacological properties. |

Valeric acid's unique five-carbon straight-chain structure distinguishes it from these similar compounds, influencing its reactivity, biological activity, and industrial applications. Its derivatives play significant roles in flavoring and fragrance industries due to their pleasant odors compared to the more pungent characteristics of related compounds like isovaleric acid .

Physical Description

Liquid, Other Solid; Liquid

Colorless liquid with an unpleasant odor; [Merck Index]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

186-187 °C

Flash Point

96 °C

205 °F (96 °C) (Open cup)

86 °C c.c.

Heavy Atom Count

Taste

FRUITY TASTE

Penetrating taste

Vapor Density

3.5 (Air = 1)

Relative vapor density (air = 1): 3.52

Density

0.939 at 20 °C/4 °C

Relative density (water = 1): 0.94

0.935-0.940

LogP

1.39 (LogP)

1.39

log Kow = 1.39

Odor

Unpleasant odor

Penetrating odo

Odor Threshold

Odor Threshold High: 0.0008 [mmHg]

[Hawley] Odor threshold (low) and (100% recognition) from CHEMINFO

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-34.5 °C

-34 °C

UNII

Related CAS

19455-21-1 (potassium salt)

42739-38-8 (ammonium salt)

556-38-7 (zinc salt)

6106-41-8 (hydrochloride salt)

70268-41-6 (manganese(+2) salt)

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

0.19 [mmHg]

Vapor pressure, kPa at 20 °C: 0.02

Pictograms

Corrosive

Other CAS

Metabolism Metabolites

Labeled valeric acid was incubated with mixed culture of cellulolytic rumen bacteria resulting in the labeling of lipids. The distribution of radioactivity indicated that 1-(14)C-labeled valeric acid was not utilized directly for biosynthesis of higher fatty acids with odd number of carbon atoms by the addition of 2 C, but it was probably degraded into 1-(14)C-labeled acetic acid and into propionic acid.

Valeric acid is formed by rumen microorganisms during the metabolism of proline, leucine, isoleucine, norleucine, and several intermediates of carbohydrate metabolism.

Valeic acid is rapidly metabolized in rat liver to acetate and propionate, giving rise to both glycogen and ketone bodies. This same route of metabolism also predominates in rumen microorganisms.

For more Metabolism/Metabolites (Complete) data for n-PENTANOIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Xylene_cyanol

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

By oxidation of n-amyl alcohol or, together with other isomers, by distillation of valerian roots. Also by reacting butyl bromide and sodium cyanide with subsequent saponification of the formed butyl nitrile.

Reaction of n-butenes with carbon monoxide and hydrogen in presence of cobalt hydrocarbonyl catalyst (oxo process), followed by oxidation of the isolated n-pentanal

Valeraldehyde (carbonyl oxidation)

With other C5 acids by distillation from valerian, by oxidation of n-amyl alcohol, numerous essential oils.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Pentanoic acid: ACTIVE

Volatile oil of Bupleurum chinense was separated into 5 fractions. One of the antiinflammatory constituents was identified as valeric acid.

FEMA number: 3101. Non-alcoholic beverages 11.09 ppm; Candy 25.18 ppm; Baked goods 33.51 ppm.

Analytic Laboratory Methods

Method: AOAC 965.24; Procedure: paper chromatographic method; Analyte: pentanoic acid; Matrix: bread; Detection Limit: not provided.

Method: AOAC 945.52; Procedure: chromatographic separation of C2 to C4 saturated fatty acids; Analyte: pentanoic acid; Matrix: seafood; Detection Limit: not provided.

Storage Conditions

Dates

Optimization of immobilization conditions of Bacillus atrophaeus FSHM2 lipase on maleic copolymer coated amine-modified graphene oxide nanosheets and its application for valeric acid esterification

Atefeh Ameri, Mojtaba Shakibaie, Mehdi Khoobi, Mohammad Ali Faramarzi, Elham Gholibegloo, Alieh Ameri, Hamid ForootanfarPMID: 32814102 DOI: 10.1016/j.ijbiomac.2020.08.101

Abstract

The thermoalkalophilic lipase from Bacillus atrophaeus (BaL) was immobilized onto amine-functionalized graphene oxide nanosheets coated with the poly (maleic anhydride-alt-1-octadecene) copolymer (GO-NH-PMAO) and activated with glutaraldehyde as spacer arm through interfacial activation and subsequent multipoint covalent attachment. Experimental design method was applied for optimization of immobilization conditions including GO-NH

-PMAO concentration, buffer concentration, pH, sonication time, enzyme concentration, glutaraldehyde concentration, time, and temperature. The optimum specific activity of the immobilized BaL (105.95 ± 2.37 U/mg) reached at 5 mg/mL for GO-NH

-PMAO, 25 mM of buffer, pH 6.0, 60 min sonication time, 100 mM glutaraldehyde, 60 U/mL of enzyme, and 4 h of immobilization time at 25 °C, which was very close to the predicted amount (106.08 ± 1.42 U/mg). Maximum immobilization yield (81.35%) and efficiency (277.63%) were determined in optimal immobilization conditions. The obtained results clearly indicated that the immobilized BaL exhibited better stability at extreme temperature and pH than the free BaL. At temperature of 90 °C and pH 11, more than 90% of the initial activity of the immobilized BaL was retained. Furthermore, the immobilized BaL retained about 90% of its initial activity after 10 days of storage and 6 cycles of application. The esterification studies showed that maximum bioconversion of valeric acid to pentyl valerate using the free BaL (34.5%) and the immobilized BaL (96.3%) occurred in the xylene medium after 48 h of incubation at 60 °C. Therefore, the BaL immobilized on GO-NH

-PMAO was introduced as an effective biocatalyst to synthesize green apple flavour ester.

Effects of feeding mother liquor, by-product of monosodium glutamate, on digestibility, energy and nitrogen balances, and rumen condition in Thai native bulls

Sachi Katsumata, Wannna Angthong, Ramphrai Narmsilee, Kazato Oishi, Hiroyuki Hirooka, Hajime KumagaiPMID: 32671925 DOI: 10.1111/asj.13421

Abstract

Four Thai native bulls were used to evaluate the availability of mother liquor (ML), by-product of monosodium glutamate, as a replacement of soybean meal (SBM) consisting of 10% in concentrate. The SBM was replaced by the ML at 0% (C), 20% (T1), 40% (T2), and 60% (T3), and the experiment was a randomized block design experiment. The animals were fed concentrate and roughage (60:40, on a dry matter [DM] basis). There were no significant differences in the digestibility of DM, crude protein, ether extract, acid detergent fiber expressed exclusive of residual ash and non-fibrous carbohydrate, and energy and nitrogen balances among the treatments. However, the digestibility of the neutral detergent fiber in T2 was lower than the other treatments (p < .05). The valeric acid of T2 was lower than those of C and T1 and the iso-valeric acid of T3 was the lowest (p < .05), followed by those of T2, T1, and C at 4 hr post-feeding. No significant differences were observed in the ruminal total VFA concentrations, pH, and NH-N among the treatments. These results suggested that SBM could be replaced by the ML up to 60% without adverse effects on nitrogen and energy balance, rumen conditions, and blood metabolites in Thai native bulls.

Valeric acid lowers arterial blood pressure in rats

Maksymilian Onyszkiewicz, Marta Gawrys-Kopczynska, Maciej Sałagaj, Marta Aleksandrowicz, Aneta Sawicka, Ewa Koźniewska, Emilia Samborowska, Marcin UfnalPMID: 32234527 DOI: 10.1016/j.ejphar.2020.173086

Abstract

Valeric acid (VA) is a short-chain fatty acid produced by microbiota and herbs such as Valeriana officinalis. Moreover, VA is released from medicines such as estradiol valerate by esterases. We evaluated the concentrations of endogenous VA in male, 14-week-old rats in the liver, heart, brain, kidneys, lungs, blood and in the colon, a major site of microbiota metabolism, using liquid chromatography coupled with mass spectrometry. In addition, the tissue distribution of VA D9-isotope (VA-D9) administered into the colon was assessed. Finally, we investigated the effect of exogenous VA on arterial blood pressure (BP) and heart rate (HR) in anesthetized rats, and the reactivity of mesenteric (MA) and gracilis muscle (GMA) arteries ex vivo. Physiological concentration of VA in the colon content was ≈650 μM, ≈ 0.1-1 μM in the investigated tissues, and ≈0.4 μM in systemic blood. VA-D9 was detected in the tissues 5 min after the administration into the colon. The vehicle did not affect BP and HR. VA produced a dose-dependent decrease in BP, and at higher doses lowered HR. The hypotensive effect of VA was inhibited by 3-hydroxybutyrate, an antagonist of GPR41/43-receptors but not by the subphrenic vagotomy. Hexamethonium prolonged the hypotensive effect of VA while atropine did not influence the hypotensive effect. VA dilated GMA and MA. In conclusion, the exogenous VA produces vasodilation and lowers BP. The colon-derived VA rapidly penetrates to tissues involved in the control of BP. Further studies are needed to evaluate the effects of endogenous and exogenous VA on the circulatory system.Volatile disease markers of American foulbrood-infected larvae in Apis mellifera

Sujin Lee, Sooho Lim, Yong-Soo Choi, Myeong-Lyeol Lee, Hyung Wook KwonPMID: 32126215 DOI: 10.1016/j.jinsphys.2020.104040

Abstract

The honey bee, which lives in the crowded environment of a social hive, is vulnerable to disease infection and spread. Despite efforts to develop various diagnostic methods, American foulbrood (AFB) caused by Paenibacillus larvae infection has caused enormous damage to the apicultural industry. Here, we investigated the volatile organic compounds derived from AFB. After inoculation of the AFB pathogen in honey bee larvae under lab conditions, we identified propionic acid, valeric acid, and 2-nonanone as volatile disease markers (VDMs) of AFB infection using GC/MS. Electrophysiological recordings demonstrated that middle-aged bees, the hygienic-aged bees, are more sensitive to these VDMs than the foragers. Thus, these VDMs have the potential to be efficient and significant cues for worker detection of AFB infected larvae in bee hives. This study supports the idea that the specific olfactory sensitivity of different worker bees depends on their tasks. Taken together, our finding is crucial and sufficient to develop novel disease volatile markers associated with honey bee diseases to diagnose and study the molecular and neural correlates of given hygienic behavior detecting these volatile chemicals by honey bees.Valerian and valeric acid inhibit growth of breast cancer cells possibly by mediating epigenetic modifications

Fengqin Shi, Ya Li, Rui Han, Alan Fu, Ronghua Wang, Olivia Nusbaum, Qin Qin, Xinyi Chen, Li Hou, Yong ZhuPMID: 33510252 DOI: 10.1038/s41598-021-81620-x

Abstract

Valerian root (Valeriana officinalis) is a popular and widely available herbal supplement used to treat sleeping disorders and insomnia. The herb's ability to ameliorate sleep dysfunction may signify an unexplored anti-tumorigenic effect due to the connection between circadian factors and tumorigenesis. Of particular interest are the structural similarities shared between valeric acid, valerian's active chemical ingredient, and certain histone deacteylase (HDAC) inhibitors, which imply that valerian may play a role in epigenetic gene regulation. In this study, we tested the hypothesis that the circadian-related herb valerian can inhibit breast cancer cell growth and explored epigenetic changes associated with valeric acid treatment. Our results showed that aqueous valerian extract reduced growth of breast cancer cells. In addition, treatment of valeric acid was associated with decreased breast cancer cell proliferation, migration, colony formation and 3D formation in vitro in a dose- and time-dependent manner, as well as reduced HDAC activity and a global DNA hypomethylation. Overall, these findings demonstrate that valeric acid can decrease the breast cancer cell proliferation possibly by mediating epigenetic modifications such as the inhibition of histone deacetylases and alterations of DNA methylation. This study highlights a potential utility of valeric acid as a novel HDAC inhibitor and a therapeutic agent in the treatment of breast cancer.Dual-Functioning Antibacterial Eugenol-Derived Plasticizers for Polylactide

Wenxiang Xuan, Karin Odelius, Minna HakkarainenPMID: 32698323 DOI: 10.3390/biom10071077

Abstract

Dual-functioning additives with plasticizing and antibacterial functions were designed by exploiting the natural aromatic compound eugenol and green platform chemical levulinic acid or valeric acid that can be produced from biobased resources. One-pot synthesis methodology was utilized to create three ester-rich plasticizers. The plasticizers were thoroughly characterized by several nuclear magnetic resonance techniques (H NMR,

C NMR,

P NMR, HSQC, COSY, HMBC) and by electrospray ionization-mass spectrometry (ESI-MS) and their performances, as plasticizers for polylactide (PLA), were evaluated. The eugenyl valerate was equipped with a strong capability to depress the glass transition temperature (

) of PLA. Incorporating 30 wt% plasticizer led to a reduction of the

by 43 °C. This was also reflected by a remarkable change in mechanical properties, illustrated by a strain at break of 560%, almost 110 times the strain for the breaking of neat PLA. The two eugenyl levulinates also led to PLA with significantly increased strain at breaking. The eugenyl levulinates portrayed higher thermal stabilities than eugenyl valerate, both neat and in PLA blends. The different concentrations of phenol, carboxyl and alcohol functional groups in the three plasticizers caused different bactericidal activities. The eugenyl levulinate with the highest phenol-, carboxyl- and alcohol group content significantly inhibited the growth of

and

, while the other two plasticizers could only inhibit the growth of

. Thus, the utilization of eugenol as a building block in plasticizer design for PLA illustrated an interesting potential for production of additives with dual functions, being both plasticizers and antibacterial agents.

Valeric Acid, a Gut Microbiota Product, Penetrates to the Eye and Lowers Intraocular Pressure in Rats

Janusz Skrzypecki, Karolina Niewęgłowska, Emilia SamborowskaPMID: 32024034 DOI: 10.3390/nu12020387

Abstract

Mechanisms controlling intraocular pressure (IOP) and arterial blood pressure (BP) sharesimilar mediators, including gut bacteria metabolites. Here, we investigated the effects of valericacid (VA), a short chain fatty acid produced by microbiota from undigested carbohydrates, on IOPand BP. To test if gut VA penetrates to the eye we evaluated eyes' homogenates after theadministration of D9-VA into the colon. Additionally, the following experimental series wereperformed on 16-week-old Sprague Dawley rats to analyze the influence of VA on IOP: vehicletreatment; VA treatment; VA + hydroxybutyrate - a short chain fatty acids' G protein-coupledreceptor 41/43 (GPR 41/43) blocker (ANT); hydroxybutyrate; VA + angiotensin II; angiotensin II; VAtreatment in rats with superior cervical ganglion excision and sham operated rats. D9-VA rapidlypenetrated from the colon to the eye. VA significantly decreased IOP and BP. The decrease in IOPwas gradual and lasted through the experiment. In contrast, a decrease in BP was instantaneous andlasted no longer than 10 min. Angiotensin II, ANT, and sympathetic denervation did not influencethe effect of VA on IOP. In conclusion, colon-derived VA penetrates to the eye and decreases IOP.The effect is independent from BP changes, angiotensin II, GPR41/43, and sympathetic eyeinnervation.Short-chain fatty acids accompanying changes in the gut microbiome contribute to the development of hypertension in patients with preeclampsia

Yanling Chang, Yunyan Chen, Qiong Zhou, Chuan Wang, Lei Chen, Wen Di, Yu ZhangPMID: 31961431 DOI: 10.1042/CS20191253

Abstract

Preeclampsia (PE) is regarded as a pregnancy-associated hypertension disorder that is related to excessive inflammatory responses. Although the gut microbiota (GM) and short-chain fatty acids (SCFAs) have been related to hypertension, their effects on PE remain unknown. We determined the GM abundance and faecal SCFA levels by 16S ribosomal RNA (rRNA) sequencing and gas chromatography, respectively, using faecal samples from 27 patients with severe PE and 36 healthy, pregnant control subjects. We found that patients with PE had significantly decreased GM diversity and altered GM abundance. At the phylum level, patients with PE exhibited decreased abundance of Firmicutes albeit increased abundance of Proteobacteria; at the genus level, patients with PE had lower abundance of Blautia, Eubacterium_rectale, Eubacterium_hallii, Streptococcus, Bifidobacterium, Collinsella, Alistipes, and Subdoligranulum, albeit higher abundance of Enterobacter and Escherichia_Shigella. The faecal levels of butyric and valeric acids were significantly decreased in patients with PE and significantly correlated with the above-mentioned differential GM abundance. We predicted significantly increased abundance of the lipopolysaccharide (LPS)-synthesis pathway and significantly decreased abundance of the G protein-coupled receptor (GPCR) pathway in patients with PE, based on phylogenetic reconstruction of unobserved states (PICRUSt). Finally, we evaluated the effects of oral butyrate on LPS-induced hypertension in pregnant rats. We found that butyrate significantly reduced the blood pressure (BP) in these rats. In summary, we provide the first evidence linking GM dysbiosis and reduced faecal SCFA to PE and demonstrate that butyrate can directly regulate BP in vivo, suggesting its potential as a therapeutic agent for PE.Plasma metabolites were associated with spatial working memory in major depressive disorder

Yue Du, Jinxue Wei, Xiao Yang, Yikai Dou, Liansheng Zhao, Xueyu Qi, Xueli Yu, Wanjun Guo, Qiang Wang, Wei Deng, Minli Li, Dongtao Lin, Tao Li, Xiaohong MaPMID: 33663067 DOI: 10.1097/MD.0000000000024581

Abstract

Major depressive disorder (MDD) is a common disease with both affective and cognitive disorders. Alterations in metabolic systems of MDD patients have been reported, but the underlying mechanisms still remains unclear. We sought to identify abnormal metabolites in MDD by metabolomics and to explore the association between differential metabolites and neurocognitive dysfunction.Plasma samples from 53 MDD patients and 83 sex-, gender-, BMI-matched healthy controls (HCs) were collected. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system was then used to detect metabolites in those samples. Two different algorithms were applied to identify differential metabolites in 2 groups. Of the 136 participants, 35 MDD patients and 48 HCs had completed spatial working memory test. Spearman rank correlation coefficient was applied to explore the relationship between differential metabolites and working memory in these 2 groups.The top 5 metabolites which were found in sparse partial least squares-discriminant analysis (sPLS-DA) model and random forest (RF) model were the same, and significant difference was found in 3 metabolites between MDD and HCs, namely, gamma-glutamyl leucine, leucine-enkephalin, and valeric acid. In addition, MDD patients had higher scores in spatial working memory (SWM) between errors and total errors than HCs. Valeric acid was positively correlated with working memory in MDD group.Gamma-glutamyl leucine, leucine-enkephalin, and valeric acid were preliminarily proven to be decreased in MDD patients. In addition, MDD patients performed worse in working memory than HCs. Dysfunction in working memory of MDD individuals was associated with valeric acid.Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways

Richard L Jayaraj, Rami Beiram, Sheikh Azimullah, Nagoor Meeran Mf, Shreesh K Ojha, Abdu Adem, Fakhreya Yousuf JalalPMID: 33081327 DOI: 10.3390/ijms21207670

Abstract

Parkinson's disease, the second common neurodegenerative disease is clinically characterized by degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) with upregulation of neuroinflammatory markers and oxidative stress. Autophagy lysosome pathway (ALP) plays a major role in degradation of damaged organelles and proteins for energy balance and intracellular homeostasis. However, dysfunction of ALP results in impairment of α-synuclein clearance which hastens dopaminergic neurons loss. In this study, we wanted to understand the neuroprotective efficacy of Val in rotenone induced PD rat model. Animals received intraperitoneal injections (2.5 mg/kg) of rotenone daily followed by Val (40 mg/kg, i.p) for four weeks. Valeric acid, a straight chain alkyl carboxylic acid found naturally inhave been used in the treatment of neurological disorders. However, their neuroprotective efficacy has not yet been studied. In our study, we found that Val prevented rotenone induced upregulation of pro-inflammatory cytokine oxidative stress, and α-synuclein expression with subsequent increase in vital antioxidant enzymes. Moreover, Val mitigated rotenone induced hyperactivation of microglia and astrocytes. These protective mechanisms prevented rotenone induced dopaminergic neuron loss in SNpc and neuronal fibers in the striatum. Additionally, Val treatment prevented rotenone blocked mTOR-mediated p70S6K pathway as well as apoptosis. Moreover, Val prevented rotenone mediated autophagic vacuole accumulation and increased lysosomal degradation. Hence, Val could be further developed as a potential therapeutic candidate for treatment of PD.